1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide is a heterocyclic compound that belongs to the triazole family. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbohydrazide moiety attached to a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the reaction of 4-chlorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to form the triazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazole derivatives and their oxidized or reduced forms .
Scientific Research Applications
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research has shown that derivatives of this compound possess anti-inflammatory and anticancer activities, which could be explored for therapeutic applications.
Industry: It is used in the development of agrochemicals and pesticides due to its biological activity against various pests and pathogens
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exerting its antimicrobial properties. Additionally, its anti-inflammatory and anticancer activities are believed to be mediated through the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carbohydrazide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a carboxamide group instead of a carbohydrazide group, which may result in different biological activities.
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol: The presence of a thiol group in this compound can lead to different chemical reactivity and biological properties.
1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a carboxylic acid group, which can affect its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to its analogues.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-6-13-9(10(17)14-12)15-16(6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPOIDPTSPRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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